1,1-双(4-羟基苯基)-2-苯基丁-1-烯

描述

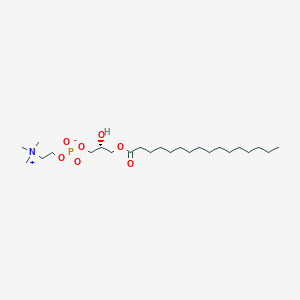

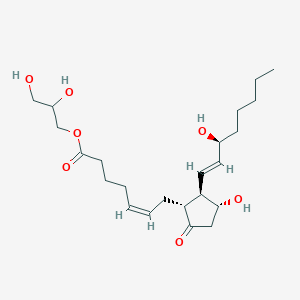

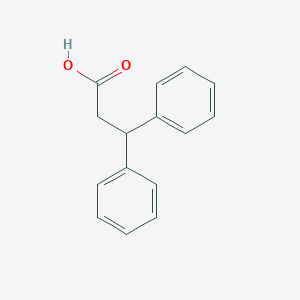

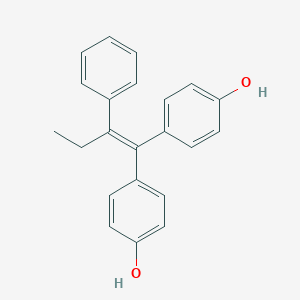

1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene (hereafter referred to as BHPE) is a compound of biological interest due to its potential antiestrogenic and mammary tumor inhibiting properties. It contains a but-1-ene backbone with two phenyl rings and a third phenyl ring at the second carbon. Each of the two phenyl rings at the first carbon is substituted with a hydroxy group at the para position .

Synthesis Analysis

The synthesis of BHPE has been improved over time to provide better yields and cleaner reactions. An improved method for synthesizing BHPE involves fewer steps, milder reaction conditions, and the use of a protective group that is easily attached and removed, thus avoiding by-product formation and enhancing overall yield10.

Molecular Structure Analysis

The molecular structure of BHPE is characterized by the presence of two hydroxyphenyl groups attached to the first carbon of a but-1-ene chain, with a phenyl group attached to the second carbon. This structure is similar to that of other substituted 1,1,2-triphenylbut-1-enes, which have been studied for their antiestrogenic properties and their ability to inhibit mammary tumors .

Chemical Reactions Analysis

BHPE and its derivatives undergo various chemical reactions due to the presence of reactive hydroxy groups. These groups can be converted into esters, carbamates, imidoesters, and ethers, which can maintain or enhance the compound's affinity for the estrogen receptor and its antitumor potency .

Physical and Chemical Properties Analysis

The physical and chemical properties of BHPE derivatives are influenced by the derivatization of the hydroxy groups. For instance, the acetate derivative of BHPE has been found to have better antitumor potency than BHPE itself . The presence of hydroxy groups also plays a crucial role in the compound's interaction with estrogen receptors, which is significant for its biological activity.

Relevant Case Studies

BHPE and its derivatives have been studied for their potential in treating hormone-dependent cancers. For example, certain acetoxy-substituted 1,1,2-triphenylbut-1-enes have shown partial antiestrogenic effects and inhibited the growth of hormone-dependent MCF7 breast cancer cell lines and MXT mammary carcinoma in mice. These effects were comparable to those of tamoxifen, a well-known antiestrogenic drug .

科学研究应用

Application 1: Synthesis of Copolyesters

- Summary of the Application : This compound is used in the synthesis of copolyesters containing a cardo cyclohexane moiety in the main chain . These copolyesters have potential applications in various industries due to their superior mechanical properties, good processability, and controllable degradation .

- Methods of Application : The compound is synthesized with bisphenol-A (BPA) and adipoyl chloride. The solubility of the resulting copolyesters is tested in various solvents .

- Results or Outcomes : The synthesized copolyesters were found to be soluble and had an intrinsic viscosity of 0.33–0.48 g/dL. The thermal properties were studied with thermogravimetric analyses (TGA) and differential scanning calorimetry (DSC). The TGA data revealed that the copolyesters were stable up to 210°C .

Application 2: Synthesis of Polyarylates

- Summary of the Application : This compound is used in the synthesis of new organosoluble polyarylates containing pendent fluorene units . These polyarylates have potential applications in many industries like aviation, automobiles, electronics, fibers, coatings, membranes, molded components, composites due to their good mechanical properties, solvent resistance, and good thermal stability .

- Methods of Application : The compound is synthesized from commercially available 2-acetylfluorene and phenol and then utilized for the synthesis of three new kinds of polyarylates by phase-transfer catalyzed interfacial polycondensation technique with two different benzenedicarbonyl chlorides .

- Results or Outcomes : The synthesized polyarylates exhibited high solubility in various organic solvents like dichloromethane, tetrahydrofuran, chloroform, pyridine and N, N-dimethylformamide and could be easily solution-cast into transparent films. The WXRD study indicated that new polyarylates are amorphous in nature. Polyarylates showed the glass transition temperature (T g) inbetween 123–151 °C and 10% weight loss (T 10) ranging from 399°–447 °C under nitrogen atmosphere indicating their thermal stability .

Application 3: Synthesis of Cardo Copolyesters

- Summary of the Application : This compound is used in the synthesis of copolyesters containing a cardo cyclohexane moiety in the main chain . These copolyesters have potential applications in various industries due to their superior mechanical properties, good processability, and controllable degradation .

- Methods of Application : The compound is synthesized from 1,1-bis (4-hydroxyphenyl)cyclohexane (BPZ)/1,1-bis (4-hydroxyphenyl)-4-methylcyclohexane (MBPZ) and bisphenol-A (BPA) with adipoyl chloride. The solubility of the copolyesters was tested in various solvents .

- Results or Outcomes : The synthesized copolyesters were found to be soluble and had an intrinsic viscosity of 0.33–0.48 g/dL. The thermal properties were studied with thermogravimetric analyses (TGA) and differential scanning calorimetry (DSC). The TGA data revealed that the copolyesters were stable up to 210°C .

Application 4: Synthesis of Polyarylates

- Summary of the Application : This compound is used in the synthesis of aromatic polyesters containing pendent 4-(phenylsulfonyl)phenyl groups . These polyesters have potential applications in many industries like aviation, automobiles, electronics, fibers, coatings, membranes, molded components, composites due to their good mechanical properties, solvent resistance, and good thermal stability .

- Methods of Application : The compound is synthesized from a new bisphenol, 1,1-bis- [(4-hydroxyphenyl)-1-(4-phenylsulfonyl)phenyl)]ethane (DPSBP) and was polycondensed with isophthalic acid chloride (IPC), terephthalic acid chloride (TPC) and a mixture of IPC and TPC (50:50 mol%) by phase-transfer catalysed interfacial polymerization method .

- Results or Outcomes : The synthesized polyarylates exhibited high solubility in various organic solvents like dichloromethane, tetrahydrofuran, chloroform, pyridine and N, N-dimethylformamide and could be easily solution-cast into transparent films. The WXRD study indicated that new polyarylates are amorphous in nature. Polyarylates showed the glass transition temperature (T g) inbetween 123–151 °C and 10% weight loss (T 10) ranging from 399°–447 °C under nitrogen atmosphere indicating their thermal stability .

Application 5: Synthesis of Polyesters Containing Pendent 4-(Phenylsulfonyl)phenyl Groups

- Summary of the Application : This compound is used in the synthesis of aromatic polyesters containing pendent 4-(phenylsulfonyl)phenyl groups . These polyesters have potential applications in many industries like aviation, automobiles, electronics, fibers, coatings, membranes, molded components, composites due to their good mechanical properties, solvent resistance, and good thermal stability .

- Methods of Application : The compound is synthesized from a new bisphenol, 1,1-bis- [(4-hydroxyphenyl)-1- (4-phenylsulfonyl)phenyl)]ethane (DPSBP) and was polycondensed with isophthalic acid chloride (IPC), terephthalic acid chloride (TPC) and a mixture of IPC and TPC (50:50 mol%) by phase-transfer catalysed interfacial polymerization method .

- Results or Outcomes : The synthesized polyesters exhibited high solubility in various organic solvents like dichloromethane, tetrahydrofuran, chloroform, pyridine and N, N-dimethylformamide and could be easily solution-cast into transparent films. The WXRD study indicated that new polyarylates are amorphous in nature. Polyarylates showed the glass transition temperature (T g) inbetween 123–151 °C and 10% weight loss (T 10) ranging from 399°–447 °C under nitrogen atmosphere indicating their thermal stability .

Application 6: Synthesis of Polyarylates Containing Pendent Fluorene Units

- Summary of the Application : This compound is used in the synthesis of new organosoluble polyarylates containing pendent fluorene units . These polyarylates have potential applications in many industries like aviation, automobiles, electronics, fibers, coatings, membranes, molded components, composites due to their good mechanical properties, solvent resistance, and good thermal stability .

- Methods of Application : The compound is synthesized from commercially available 2-acetylfluorene and phenol and then utilized for the synthesis of three new kinds of polyarylates by phase-transfer catalyzed interfacial polycondensation technique with two different benzenedicarbonyl chlorides .

- Results or Outcomes : The synthesized polyarylates exhibited high solubility in various organic solvents like dichloromethane, tetrahydrofuran, chloroform, pyridine and N, N-dimethylformamide and could be easily solution-cast into transparent films. The WXRD study indicated that new polyarylates are amorphous in nature. Polyarylates showed the glass transition temperature (T g) inbetween 123–151 °C and 10% weight loss (T 10) ranging from 399°–447 °C under nitrogen atmosphere indicating their thermal stability .

属性

IUPAC Name |

4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O2/c1-2-21(16-6-4-3-5-7-16)22(17-8-12-19(23)13-9-17)18-10-14-20(24)15-11-18/h3-15,23-24H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKSDMHGDYTXLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238452 | |

| Record name | 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene | |

CAS RN |

91221-46-4 | |

| Record name | 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091221464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。